N'-(1,3-benzodioxol-5-ylmethylene)-2-methyl-3-furohydrazide is a chemical compound that belongs to a class of hydrazides, which are characterized by the presence of the hydrazine functional group. This compound features a unique structure that incorporates both a benzodioxole moiety and a furohydrazide framework, suggesting potential for various biological activities. The compound has garnered attention in scientific research due to its structural properties and possible applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, and it is often referenced in literature concerning organic synthesis and pharmaceutical development. It is cataloged in chemical databases such as PubChem, which provides detailed information on its molecular structure and properties .
N'-(1,3-benzodioxol-5-ylmethylene)-2-methyl-3-furohydrazide can be classified as:
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-2-methyl-3-furohydrazide typically involves the condensation reaction between 1,3-benzodioxole-5-carboxaldehyde and 2-methyl-3-furohydrazide. This reaction can be catalyzed by various acids or bases to facilitate the formation of the hydrazone linkage.
The molecular formula of N'-(1,3-benzodioxol-5-ylmethylene)-2-methyl-3-furohydrazide is . The compound features:
CC(=O)N=Nc1ccc2c(c1OCO2)C(=O)N(c3ccco3)C
XGZKZNGKJXJYNU-UHFFFAOYSA-N
N'-(1,3-benzodioxol-5-ylmethylene)-2-methyl-3-furohydrazide can undergo various chemical reactions typical of hydrazides:
The reactivity of this compound is influenced by the electron-withdrawing nature of the benzodioxole and furan groups, which may enhance nucleophilicity at certain sites within the molecule.
Research into similar compounds suggests that modifications in the hydrazone linkage can affect biological activity significantly, indicating that this compound may have therapeutic potential worth investigating.
Experimental data for physical properties should be gathered through standardized testing methods such as differential scanning calorimetry for thermal stability analysis.
N'-(1,3-benzodioxol-5-ylmethylene)-2-methyl-3-furohydrazide has potential applications in:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: